molecular formula C10H11BrFN B121584 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine CAS No. 937619-34-6

3-[(5-Bromo-2-fluorophenyl)methyl]azetidine

Cat. No. B121584
M. Wt: 244.1 g/mol
InChI Key: JSVKEZSBCXVRLK-UHFFFAOYSA-N
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Description

The compound "3-[(5-Bromo-2-fluorophenyl)methyl]azetidine" is a structurally unique molecule that is not directly mentioned in the provided papers. However, the papers do discuss various azetidine derivatives and their synthesis, which can provide insights into the potential characteristics and synthetic pathways that might be relevant for the compound .

Synthesis Analysis

The synthesis of azetidine derivatives often involves key steps such as bromofluorination, reduction, and cyclization. For instance, the synthesis of 3-fluoroazetidine-3-carboxylic acid was achieved through bromofluorination followed by reduction and ring closure . Similarly, the synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines also utilized bromofluorination of alkenyl azides, followed by reduction and cyclization . These methods suggest that the synthesis of "3-[(5-Bromo-2-fluorophenyl)methyl]azetidine" could potentially involve similar steps, starting from an appropriately substituted alkenyl azide or other suitable precursors.

Molecular Structure Analysis

Azetidines are four-membered nitrogen-containing heterocycles that can serve as building blocks in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds . The presence of substituents such as bromo and fluoro groups can significantly influence the electronic properties and steric hindrance of the molecule, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Azetidine derivatives can participate in various chemical reactions, including coupling reactions, as demonstrated by the synthesis of a novel ligand for nicotinic receptors through a Stille coupling . The presence of halogen substituents, such as bromo and fluoro, in the azetidine ring can make these compounds suitable for further functionalization through nucleophilic substitution or cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their substituents. For example, the introduction of a fluoro group can increase the lipophilicity of the molecule, which is an important factor in drug design . The bromo and fluoro substituents in "3-[(5-Bromo-2-fluorophenyl)methyl]azetidine" are likely to affect its boiling point, solubility, and stability, as well as its potential biological activity.

properties

IUPAC Name

3-[(5-bromo-2-fluorophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-9-1-2-10(12)8(4-9)3-7-5-13-6-7/h1-2,4,7,13H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVKEZSBCXVRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588370
Record name 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Bromo-2-fluorophenyl)methyl]azetidine

CAS RN

937619-34-6
Record name 3-[(5-Bromo-2-fluorophenyl)methyl]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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